molecular formula C17H21NO B1512271 p-Hydroxy Benzphetamine CAS No. 87182-32-9

p-Hydroxy Benzphetamine

Cat. No.: B1512271
CAS No.: 87182-32-9
M. Wt: 255.35 g/mol
InChI Key: CXDPIOJNCGKSDQ-UHFFFAOYSA-N
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Description

p-Hydroxy Benzphetamine: is a metabolite of benzphetamine, a sympathomimetic amine with properties similar to amphetamines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Hydroxy Benzphetamine typically involves the hydroxylation of benzphetamine. This can be achieved through various chemical reactions, including the use of specific reagents and catalysts to introduce the hydroxyl group at the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxy Benzphetamine undergoes several types of chemical reactions, including:

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which may have different pharmacological properties and applications .

Mechanism of Action

The mechanism of action of p-Hydroxy Benzphetamine involves its interaction with neurotransmitter systems in the brain. It is believed to stimulate the release of norepinephrine and dopamine from storage sites in nerve terminals, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, reduced appetite, and increased energy expenditure .

Comparison with Similar Compounds

    Amphetamine: A central nervous system stimulant used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy.

    Methamphetamine: A potent central nervous system stimulant with high potential for abuse and addiction.

    Phentermine: An appetite suppressant used for short-term management of obesity.

    Ephedrine: A sympathomimetic amine used as a decongestant and bronchodilator

Uniqueness: p-Hydroxy Benzphetamine is unique in its specific hydroxylation pattern, which may result in distinct pharmacological properties compared to other similar compounds. Its role as a metabolite of benzphetamine also provides insights into the metabolic pathways and potential therapeutic applications of benzphetamine and related compounds .

Properties

IUPAC Name

4-[2-[benzyl(methyl)amino]propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(12-15-8-10-17(19)11-9-15)18(2)13-16-6-4-3-5-7-16/h3-11,14,19H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDPIOJNCGKSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857712
Record name 4-{2-[Benzyl(methyl)amino]propyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87182-32-9
Record name 4-{2-[Benzyl(methyl)amino]propyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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